molecular formula C9H21ClN2 B12443643 1-(3-Cyclohexylpropyl)hydrazine hydrochloride CAS No. 97294-34-3

1-(3-Cyclohexylpropyl)hydrazine hydrochloride

Cat. No.: B12443643
CAS No.: 97294-34-3
M. Wt: 192.73 g/mol
InChI Key: SZKZAWOWHNTOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE is an organic compound with the molecular formula C9H21N2Cl. It is a hydrazine derivative, characterized by the presence of a cyclohexylpropyl group attached to the hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE typically involves the reaction of cyclohexylpropylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclohexylpropylamine} + \text{Hydrazine} + \text{HCl} \rightarrow \text{(3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form simpler hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce various substituted hydrazine derivatives .

Scientific Research Applications

(3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a precursor for drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE involves its interaction with molecular targets in biological systems. It is believed to inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

  • (2-Cyclopropylethyl)hydrazine hydrochloride
  • (2-Isopropoxyethyl)hydrazine hydrochloride
  • (2-Phenoxypropyl)hydrazine hydrochloride

Comparison: (3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE is unique due to its cyclohexylpropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .

Properties

CAS No.

97294-34-3

Molecular Formula

C9H21ClN2

Molecular Weight

192.73 g/mol

IUPAC Name

3-cyclohexylpropylhydrazine;hydrochloride

InChI

InChI=1S/C9H20N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h9,11H,1-8,10H2;1H

InChI Key

SZKZAWOWHNTOOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCNN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.